3-AQC as a CK2 Inhibitor: Comparable Potency to a Potent Hit in a Defined Series
3-AQC itself demonstrates inhibitory activity against protein kinase CK2. In a study evaluating a series of 3-carboxyquinoline derivatives, 3-AQC exhibited an IC50 value of 0.27 µM, positioning it as a moderately potent starting point for further optimization [1]. While less potent than the most optimized compounds in the same study (which achieved nanomolar IC50 values), its activity is comparable to that of other early hits in the series, validating the 3-carboxyquinoline scaffold as a viable template for CK2 inhibition [1].
| Evidence Dimension | In vitro enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.27 µM |
| Comparator Or Baseline | Optimized 3-carboxyquinoline derivatives in the same study reached IC50 values as low as 42 nM [1]. |
| Quantified Difference | 3-AQC is approximately 6.4-fold less potent than the most optimized compound (42 nM), but serves as a valuable reference point for structure-activity relationship (SAR) studies. |
| Conditions | Biochemical assay using recombinant CK2 and a peptide substrate. |
Why This Matters
This establishes 3-AQC as a validated and well-characterized hit for developing new CK2 inhibitors, offering a known potency benchmark for SAR studies.
- [1] Syniugin, A. Synthesis of the novel protein kinase CK2 inhibitors, based on 3-substituted quinoline derivatives scaffold. PhD Thesis, V.P. Kukhar Institute of Bioorganic Chemistry and Petrochemistry, 2017. View Source
